TIQ-A

Description

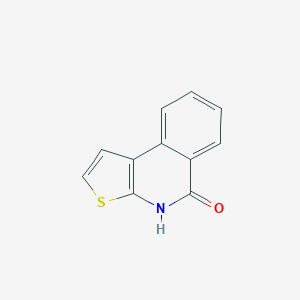

Structure

3D Structure

Properties

IUPAC Name |

4H-thieno[2,3-c]isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJVOLSLAFIXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432530 | |

| Record name | TIQ-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420849-22-5 | |

| Record name | Thieno[2,3-c]isoquinolin-5(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420849-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TIQ-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIQ-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thieno(2,3-c)isoquinolin-5(4H)-one: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Structure:

IUPAC Name: 4H-thieno[2,3-c]isoquinolin-5-one[1]

Molecular Formula: C₁₁H₇NOS[1]

Physicochemical Properties

The following table summarizes key physicochemical properties of Thieno(2,3-c)isoquinolin-5(4H)-one. Please note that most of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Weight | 201.25 g/mol | PubChem |

| Monoisotopic Mass | 201.02484 Da | [1] |

| XlogP (predicted) | 2.5 | [1] |

| CAS Number | 420849-22-5 | N/A |

Predicted Collision Cross Section (CCS) Data (calculated using CCSbase): [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 202.03212 | 137.0 |

| [M+Na]⁺ | 224.01406 | 150.0 |

| [M-H]⁻ | 200.01756 | 141.4 |

| [M+NH₄]⁺ | 219.05866 | 159.5 |

| [M+K]⁺ | 239.98800 | 144.3 |

Synthesis Protocol: Continuous Flow Synthesis

A highly efficient continuous flow synthesis method has been developed for Thieno(2,3-c)isoquinolin-5(4H)-one, positioning it as a key building block for PARP-1 inhibitors. This method offers advantages in terms of safety, scalability, and robustness.[2]

Overall Reaction Scheme:

3-Phenylthiophene-2-carboxylic acid → Acyl Azide Intermediate → Thieno(2,3-c)isoquinolin-5(4H)-one

Experimental Workflow:

Caption: Continuous flow synthesis workflow for Thieno(2,3-c)isoquinolin-5(4H)-one.

Detailed Methodology:

-

Suzuki Coupling: The initial step involves a Suzuki coupling reaction between 3-bromothiophene-2-carboxylic acid and phenylboronic acid. This reaction is typically catalyzed by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate. This step generates 3-phenylthiophene-2-carboxylic acid.

-

Acyl Azide Formation: The resulting 3-phenylthiophene-2-carboxylic acid is then converted into its corresponding acyl azide. This is achieved by reacting it with diphenylphosphoryl azide (DPPA) in the presence of a base, such as triethylamine, in a suitable solvent like toluene. This reaction is performed under heating in the continuous flow setup.

-

Curtius Rearrangement and Cyclization: The acyl azide intermediate is thermally unstable and undergoes a Curtius rearrangement upon further heating. This rearrangement is immediately followed by an intramolecular cyclization reaction, which leads to the formation of the final product, Thieno(2,3-c)isoquinolin-5(4H)-one. The high temperatures in the flow reactor facilitate this transformation.

This continuous flow process allows for a safe and efficient production of the target molecule on a large scale, which is crucial for its application in drug discovery and development.[2]

Biological Significance and Signaling Pathways

The Thieno(2,3-c)isoquinolin-5(4H)-one scaffold is a critical pharmacophore in the development of inhibitors for two key cancer targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin.

PARP-1 Inhibition

PARP-1 is a nuclear enzyme that plays a crucial role in DNA repair, particularly in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Caption: PARP-1 inhibition pathway in homologous recombination deficient cancer cells.

Tubulin Polymerization Inhibition

Derivatives of Thieno(2,3-c)isoquinoline have been identified as potent inhibitors of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

References

"Thieno(2,3-c)isoquinolin-5(4H)-one" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thieno(2,3-c)isoquinolin-5(4H)-one, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This document consolidates key chemical data, detailed experimental methodologies for its synthesis, and insights into its biological activities and mechanisms of action.

Core Compound Data

Thieno(2,3-c)isoquinolin-5(4H)-one, also known as TIQ-A, is a valuable building block for the synthesis of more complex molecules, notably PARP-1 inhibitors.[1] Its chemical and physical properties are summarized below.

| Parameter | Value | Source |

| CAS Number | 420849-22-5 | Axsyn, Echemi |

| Molecular Formula | C11H7NOS | PubChemLite |

| Molecular Weight | 201.25 g/mol | PubChemLite |

| Monoisotopic Mass | 201.02484 Da | PubChemLite |

Synthetic Pathway and Experimental Protocols

An efficient, multistep continuous flow synthesis for Thieno(2,3-c)isoquinolin-5(4H)-one has been developed, allowing for robust and scalable production.[1][2]

Experimental Workflow: Continuous Flow Synthesis

Caption: Continuous flow synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one.

Detailed Methodologies

1. Suzuki Coupling Reaction: The synthesis begins with a Suzuki coupling reaction to form 3-phenylthiophene-2-carboxylic acid.[1][2] While the specific parameters for the continuous flow setup require optimization based on the reactor system, the general principle involves the palladium-catalyzed cross-coupling of a thiophene derivative with a boronic acid.

2. Acyl Azide Formation and Curtius Rearrangement: The resulting 3-phenylthiophene-2-carboxylic acid is then converted into the corresponding acyl azide. This intermediate subsequently undergoes a thermal Curtius rearrangement.[1][2] This rearrangement is a key step, leading to an isocyanate intermediate which is primed for cyclization.

3. Cyclization: The final step is the intramolecular cyclization of the isocyanate intermediate to yield the target compound, Thieno(2,3-c)isoquinolin-5(4H)-one.[1] The use of a continuous flow system for these transformations has been shown to be facile, safe, and easily scalable for multigram production.[1]

Biological Activity and Mechanism of Action

Derivatives of the thieno[2,3-c]isoquinoline scaffold have demonstrated significant potential as antiproliferative agents, particularly against hepatocellular carcinoma (HCC).[3][4]

Antiproliferative and Apoptotic Activity

Certain substituted thieno[2,3-c]isoquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[3][4] One lead compound, 5b , from a study on a series of these derivatives, exhibited a strong antiproliferative effect on the HepG2 cell line and showed a 60-fold increase in apoptosis.[3]

Proposed Mechanism of Action

The anticancer effects of these compounds are linked to their ability to target tubulin polymerization.[3] Molecular docking studies suggest that these molecules bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[3][5] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately triggers the apoptotic cascade.

Caption: Proposed mechanism of antiproliferative activity.

Experimental Protocols for Biological Evaluation

1. Cell Culture and Viability Assays:

-

Cell Line: HepG2 (hepatocellular carcinoma) and Vero (non-cancerous control) cells.[3]

-

Method: Standard cell culturing techniques are used. Cell viability after treatment with the compounds is typically assessed using assays such as the MTT or SRB assay to determine the IC50 values.

2. Cell Cycle Analysis:

-

Method: Flow cytometry is used to analyze the cell cycle distribution.[3]

-

Procedure: HepG2 cells are treated with the test compound for a specified duration. Subsequently, the cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide (PI). The DNA content is then analyzed by a flow cytometer to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. Apoptosis Assay:

-

Method: Annexin V-FITC/PI double staining followed by flow cytometry.[3]

-

Procedure: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and with PI, which enters cells with compromised membranes (late apoptotic and necrotic cells).

4. Tubulin Polymerization Assay:

-

Method: An in vitro tubulin polymerization assay is performed to confirm the direct inhibitory effect of the compounds on tubulin assembly.[3]

-

Procedure: The assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of the test compound. Colchicine is often used as a positive control.[3] The IC50 for tubulin inhibition can then be determined.

Conclusion

Thieno(2,3-c)isoquinolin-5(4H)-one is a synthetically accessible and versatile scaffold with significant relevance in drug discovery. Its role as a precursor to PARP-1 inhibitors and the demonstrated antiproliferative activity of its derivatives highlight its importance. The established continuous flow synthesis provides a robust platform for the large-scale production needed for further preclinical and clinical development. The mechanism of action, involving tubulin polymerization inhibition, presents a clear pathway for the rational design of novel anticancer agents based on this promising chemotype.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Continuous Flow Synthesis of Thieno[2,3âc]isoquinolin-5(4H)âone Scaffold: A Valuable Source of PARPâ1 Inhibitors [figshare.com]

- 3. Thieno[2,3-c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives and their analogues. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, with derivatives demonstrating potent activity as both Poly(ADP-ribose) polymerase (PARP) inhibitors and antiproliferative agents targeting tubulin.

Core Structure and Therapeutic Rationale

The Thieno(2,3-c)isoquinolin-5(4H)-one core is a rigid, planar heterocyclic system that serves as a versatile scaffold for the design of targeted therapies. Its structural features allow for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. The primary therapeutic rationales for developing derivatives of this core are centered on two key mechanisms of action: PARP inhibition for applications in oncology and ischemia, and disruption of microtubule dynamics for cancer chemotherapy.

Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives

The synthesis of the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold and its derivatives typically involves multi-step reaction sequences. A common and efficient approach involves a Suzuki coupling reaction followed by a Curtius rearrangement.[1][2] More recently, continuous flow synthesis has been employed to improve reaction efficiency, safety, and scalability.[1][2]

A general synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Detailed Experimental Protocol: Synthesis of 8-(Benzyloxy)thieno[2,3-c]isoquinolin-5(4H)-one

The following protocol is adapted from the synthesis of 8-alkoxy derivatives, which are investigated as PARP inhibitors.

Step 1: Suzuki Coupling to form Methyl 3-[3-(benzyloxy)phenyl]thiophene-2-carboxylate

-

A mixture of dioxane (9.0 mL) and H₂O (1.5 mL) is degassed with argon for 10 minutes.

-

To this solvent mixture, add 3-benzyloxybenzeneboronic acid (344.4 mg, 1.51 mmol), methyl 3-bromothiophene-2-carboxylate (309.3 mg, 1.40 mmol), K₃PO₄ (587.4 mg, 2.77 mmol), and Pd(PPh₃)₄ (79.9 mg, 69.1 µmol).

-

The reaction tube is sealed, evacuated, and backfilled with argon five times.

-

The mixture is stirred and heated in an oil bath at 90 °C for 24 hours.

-

After cooling, the mixture is filtered through a thin pad of silica, which is then rinsed with toluene.

-

The solvent is evaporated under reduced pressure to yield the product.

Step 2: Saponification

-

The crude product from Step 1 (e.g., 495.4 mg, 1.53 mmol) is added to a 100 mL round-bottom flask.

-

Add EtOH (5.0 mL), H₂O (5.0 mL), and ground NaOH (1.239 g, 30.98 mmol).

-

The reaction mixture is refluxed for 1 hour.

-

After cooling, CH₂Cl₂ (15 mL) is added.

-

Aqueous HCl (37%) is added dropwise until the pH reaches 2.

-

The aqueous phase is extracted with CH₂Cl₂ (2 x 15 mL).

-

The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated to yield the carboxylic acid intermediate.

Step 3: Curtius Rearrangement and Cyclization

-

The carboxylic acid from Step 2 is dissolved in a suitable solvent (e.g., toluene).

-

Diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) are added, and the mixture is heated to form the acyl azide.

-

Continued heating induces the Curtius rearrangement to the isocyanate, which then undergoes intramolecular cyclization.

-

The crude product is purified by chromatography to yield 8-(benzyloxy)thieno[2,3-c]isoquinolin-5(4H)-one.

Biological Activity and Therapeutic Targets

PARP Inhibition

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cancer cell death.

Caption: Mechanism of PARP-1 inhibition by Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Quantitative Data on PARP Inhibition

Antiproliferative Activity via Tubulin Inhibition

Certain analogues of the Thieno(2,3-c)isoquinoline scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HCC). The mechanism of action for these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Mechanism of antiproliferative activity via tubulin polymerization inhibition.

Quantitative Data on Antiproliferative and Tubulin Inhibitory Activity

The antiproliferative activity of Thieno(2,3-c)isoquinoline derivatives has been evaluated against various cancer cell lines. Structure-activity relationship (SAR) studies have highlighted the importance of substituents at specific positions for optimal activity.

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| 5b | Tubulin Polymerization | 71 | [3] |

| Analogue 1 | MCF-7 (Breast Cancer) | 0.045 | (analogue) |

| Analogue 2 | MDA-MB-231 (Breast Cancer) | 0.16 | (analogue) |

Note: Data for "Analogue 1" and "Analogue 2" are for closely related thienopyrimidine derivatives to provide a broader context of the potential potency of this class of compounds.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay is used to determine the effect of a compound on the in vitro polymerization of tubulin.

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1 mM)

-

Glycerol

-

Test compound dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a solution of tubulin in General Tubulin Buffer.

-

In a 96-well plate, add the test compound at various concentrations. Include wells for the positive and negative controls.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP and incubating the plate at 37 °C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on Thieno(2,3-c)isoquinoline derivatives have provided valuable insights for the design of more potent and selective compounds.

-

For Antiproliferative Activity:

-

The presence of a C7-acetyl group and a C6-haloaryl moiety appears to be important for binding to the colchicine binding site of tubulin.

-

The stereochemistry at positions 6 and 7 is crucial for optimal binding affinity.

-

-

For PARP Inhibition:

-

Alkoxy substitutions at the 8-position of the Thieno(2,3-c)isoquinolin-5(4H)-one core are well-tolerated and provide a handle for further chemical modification to improve selectivity.

-

Future Directions

The Thieno(2,3-c)isoquinolin-5(4H)-one scaffold represents a promising starting point for the development of novel therapeutics. Future research efforts should focus on:

-

Expansion of SAR studies: Synthesizing and evaluating a wider range of derivatives to build a more comprehensive understanding of the structural requirements for potent and selective inhibition of both PARP and tubulin.

-

Optimization of pharmacokinetic properties: Modifying the core structure to improve solubility, metabolic stability, and bioavailability.

-

In vivo evaluation: Testing the most promising compounds in animal models of cancer and ischemia to validate their therapeutic potential.

-

Exploration of other therapeutic areas: Investigating the potential of these derivatives for the treatment of other diseases where PARP inhibition or microtubule disruption may be beneficial.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the exciting field of Thieno(2,3-c)isoquinolin-5(4H)-one chemistry and pharmacology. The versatility of this scaffold, coupled with its demonstrated biological activity, makes it a high-priority area for future investigation.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Thieno(2,3-c)isoquinolin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and mechanism of action of Thieno(2,3-c)isoquinolin-5(4H)-one is limited. This guide provides an in-depth analysis of the potential mechanisms of action based on the established biological activities of the broader thienoisoquinoline and isoquinoline alkaloid families, to which this compound belongs. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

The thieno(2,3-c)isoquinolin-5(4H)-one scaffold represents a promising heterocyclic system in medicinal chemistry. It merges the structural features of isoquinoline alkaloids and thiophene, a combination that has led to a wide array of biological activities in related compounds. While direct studies on this specific molecule are not extensively documented, the isoquinoline and thienoisoquinoline families are known to possess significant therapeutic potential, particularly in the realm of oncology.[1][2] This document will explore the probable mechanisms of action of Thieno(2,3-c)isoquinolin-5(4H)-one by examining the activities of its structural analogs.

Potential Anticancer Mechanisms of Action

Based on the known biological effects of isoquinoline and thienoisoquinoline derivatives, the anticancer activity of Thieno(2,3-c)isoquinolin-5(4H)-one could be mediated through several key cellular pathways. These include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular enzymes.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including isoquinoline alkaloids, is the induction of programmed cell death, or apoptosis.[1][2] This process is tightly regulated and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. For isoquinoline derivatives, the intrinsic pathway is frequently implicated.

Potential Signaling Pathway for Apoptosis Induction:

Caption: Hypothesized intrinsic apoptosis pathway induced by Thieno(2,3-c)isoquinolin-5(4H)-one.

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of cancer. Several isoquinoline and quinoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[1][3] This is often achieved by interfering with the function of microtubules, which are essential for mitotic spindle formation during cell division.

Research on thieno[3,2-c]isoquinolines, a regioisomer of the title compound, has demonstrated that these molecules can induce mitotic arrest by disrupting microtubule polymerization.[4] It is plausible that Thieno(2,3-c)isoquinolin-5(4H)-one could act in a similar manner, potentially by binding to the colchicine site on tubulin.[4]

Logical Flow of Microtubule Disruption and Cell Cycle Arrest:

Caption: Potential mechanism of cell cycle arrest via microtubule disruption.

Potential as an Enzyme Inhibitor

The isoquinoline scaffold is present in numerous enzyme inhibitors.[1][2] Therefore, Thieno(2,3-c)isoquinolin-5(4H)-one could potentially exert its effects by inhibiting enzymes that are crucial for cancer cell survival and proliferation.

Potential Enzymatic Targets:

| Enzyme Class | Specific Examples | Potential Effect |

| Topoisomerases | Topoisomerase I, Topoisomerase II | Inhibition of DNA replication and transcription, leading to cell death. |

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2 | Cell cycle arrest. |

| Cytochrome P450 (CYP) Enzymes | CYP3A4, CYP1A1 | Alteration of drug metabolism, potential for drug-drug interactions. |

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of Thieno(2,3-c)isoquinolin-5(4H)-one, a series of in vitro experiments would be required. The following are representative protocols for key assays.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Thieno(2,3-c)isoquinolin-5(4H)-one for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Methodology:

-

Treat cells with the compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and treat them with RNase A to degrade RNA.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Workflow for Elucidating the Mechanism of Action:

Caption: A generalized experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise molecular targets of Thieno(2,3-c)isoquinolin-5(4H)-one remain to be elucidated, the existing literature on structurally related compounds provides a strong foundation for future investigation. The potential for this scaffold to induce apoptosis and cell cycle arrest, possibly through the disruption of microtubule dynamics or inhibition of key cellular enzymes, marks it as an area of interest for anticancer drug development.

Future research should focus on the synthesis of a library of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives and their systematic evaluation in a panel of cancer cell lines. Subsequent mechanistic studies, following the experimental workflows outlined above, will be crucial in identifying the specific molecular targets and signaling pathways modulated by this promising class of compounds. Such efforts will pave the way for the rational design of novel and more potent anticancer agents based on the thienoisoquinoline core.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Thieno(2,3-c)isoquinolin-5(4H)-one: A Technical Guide to Its Role as a Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thieno(2,3-c)isoquinolin-5(4H)-one scaffold as a promising class of tubulin polymerization inhibitors for anticancer drug development. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the mechanism of action and experimental workflows.

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, motility, and intracellular transport. Their pivotal role in mitosis makes them a well-validated and highly attractive target for cancer chemotherapy. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis in rapidly dividing cancer cells. The thieno(2,3-c)isoquinoline scaffold has emerged as a novel and potent chemotype that exerts its antiproliferative effects by inhibiting tubulin polymerization. Derivatives of this core structure have demonstrated significant cytotoxicity against various cancer cell lines, causing cell cycle arrest at the G2/M phase and inducing apoptosis by interacting with the colchicine-binding site on β-tublin. This guide details the pharmacological data and the experimental protocols used to characterize these compounds.

Quantitative Pharmacological Data

The antiproliferative and tubulin-inhibiting activities of various thieno(2,3-c)isoquinoline derivatives have been quantified. The data below is compiled from studies on a series of synthesized compounds, highlighting their potency against hepatocellular carcinoma (HepG2) cells and their direct effect on tubulin polymerization.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values were determined to assess the cytotoxic effects of the compounds on the HepG2 cancer cell line.

| Compound ID | Modification | Cytotoxicity IC50 (µM) against HepG2 |

| 4b | 7-Ac, 8-OH, 6-Ph (p-F) | 369.00 |

| 5b | 7-Ac, 8-OH, 6-Ph (p-Cl), C8-C9 saturated | 168.59 |

| 7a | 7-Ac, 8-OH, 6-Ph (p-H), 1-Amino-pyrrol-1-yl | 297.14 |

| Lead Cpd. | Optimized derivative | Potent Activity |

| Colchicine | Reference Compound | ~0.014 |

Data synthesized from studies on novel thieno[2,3-c]isoquinoline derivatives.[1]

Tubulin Polymerization Inhibition

The direct inhibitory effect of the lead compound on the polymerization of tubulin was measured. The IC50 value represents the concentration required to inhibit tubulin assembly by 50%.

| Compound ID | Tubulin Polymerization Inhibition IC50 (µM) |

| Lead Cpd. 5b | 71 |

| Colchicine | 14 |

This data confirms that the cytotoxic effects are, at least in part, due to the direct inhibition of tubulin polymerization.[2]

Mechanism of Action: Targeting Microtubule Dynamics

Thieno(2,3-c)isoquinolin-5(4H)-one derivatives function by disrupting the dynamic equilibrium of microtubule assembly and disassembly. By binding to the colchicine-binding site on β-tubulin, these inhibitors prevent the polymerization of tubulin dimers into microtubules. This disruption leads to a cascade of cellular events, culminating in apoptosis.

-

Inhibition of Tubulin Polymerization : The compound binds to soluble tubulin dimers, preventing their incorporation into microtubules.

-

Microtubule Network Disruption : The lack of polymerization leads to the net disassembly of the microtubule cytoskeleton.

-

Mitotic Spindle Malformation : In dividing cells, this prevents the formation of a functional mitotic spindle.

-

G2/M Phase Arrest : The spindle assembly checkpoint is activated, halting the cell cycle at the G2/M transition.

-

Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

References

In-Depth Technical Guide: Thieno(2,3-c)isoquinolin-5(4H)-one Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the apoptosis-inducing capabilities of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives, with a particular focus on the lead compound designated as 5b . The content herein is based on scientific literature and is intended to provide researchers and drug development professionals with detailed data and methodologies related to the cytotoxic and pro-apoptotic effects of this novel chemotype, primarily in the context of hepatocellular carcinoma (HCC).

Core Findings: A Potent Inducer of Apoptosis in Cancer Cells

Recent studies have identified a series of Thieno(2,3-c)isoquinoline derivatives as promising antiproliferative agents. Among these, compound 5b has demonstrated significant efficacy against the HepG2 human hepatocellular carcinoma cell line. A key finding is that compound 5b induces a remarkable 60-fold increase in apoptosis in HepG2 cells. This pro-apoptotic activity is coupled with a notable arrest of the cell cycle at the G2/M phase, suggesting a multi-faceted mechanism of action against cancer cell proliferation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Thieno(2,3-c)isoquinolin-5(4H)-one derivative 5b and related compounds.

| Compound | Target Cell Line | IC50 (µM) | Notes |

| 5b | HepG2 | Not explicitly stated in the abstract, but identified as the lead compound. | Showed a safe profile against normal Vero cells. |

| Colchicine | (Reference) | 14 µM (Tubulin Inhibition) | A known tubulin polymerization inhibitor used for comparison. |

Table 1: Cytotoxicity and Tubulin Inhibition

| Treatment | Cell Population | % of Cells | Fold Increase vs. Control |

| Control (DMSO) | Total Apoptotic Cells (Early + Late) | ~0.5% (Estimated from abstract) | 1 |

| Compound 5b | Total Apoptotic Cells (Early + Late) | ~30% (Estimated from abstract) | 60 |

Table 2: Apoptosis Induction in HepG2 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Compound 5b | Data not available in abstract | Data not available in abstract | Significant increase |

Table 3: Cell Cycle Analysis in HepG2 Cells

Key Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Thieno(2,3-c)isoquinolin-5(4H)-one derivative 5b appears to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent induction of the apoptotic cascade.

Caption: Proposed signaling pathway for Thieno(2,3-c)isoquinolin-5(4H)-one derivative 5b.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Cell Viability Assay (Crystal Violet Assay)

-

Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48 hours.

-

Fixation: Discard the medium and fix the cells with 10% formalin for 10 minutes.

-

Staining: Remove the formalin and stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Washing: Gently wash the plates with tap water to remove excess stain and allow them to air dry.

-

Solubilization: Solubilize the stain by adding 100 µL of methanol to each well.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the IC50 concentration of the test compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat HepG2 cells with the IC50 concentration of the test compound for 48 hours.

-

Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Tubulin Polymerization Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound or a control.

-

Initiation: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Conclusion

The Thieno(2,3-c)isoquinolin-5(4H)-one scaffold represents a promising new chemotype for the development of anticancer agents. The lead compound 5b effectively induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells, primarily through the inhibition of tubulin polymerization. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the detailed molecular interactions and in vivo efficacy of these compounds is warranted.

References

Spectroscopic Profile of Thieno(2,3-c)isoquinolin-5(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for Thieno(2,3-c)isoquinolin-5(4H)-one is detailed below.

| Adduct | m/z |

| [M+H]⁺ | 202.0321 |

| [M+Na]⁺ | 224.0140 |

| [M-H]⁻ | 200.0176 |

| [M]⁺ | 201.0243 |

Experimental Spectroscopic Data of a Representative Derivative

In the absence of published experimental data for the parent compound, we present here the spectroscopic data for a closely related derivative, as reported in the scientific literature. This data can serve as a valuable reference for anticipating the spectral characteristics of Thieno(2,3-c)isoquinolin-5(4H)-one.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in the searched literature |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature |

IR (Infrared) Spectroscopy Data

IR spectroscopy identifies functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the searched literature |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

| m/z | Assignment |

| Data not available in the searched literature |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for heterocyclic compounds like Thieno(2,3-c)isoquinolin-5(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-S, aromatic C-H).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), a high-resolution analyzer like an Orbitrap or FT-ICR is used to obtain accurate mass measurements.

-

Data Analysis: Determine the molecular ion peak (e.g., [M+H]⁺, [M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For HRMS data, calculate the elemental composition based on the accurate mass measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Navigating the Physicochemical Landscape of Thieno(2,3-c)isoquinolin-5(4H)-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for the specific parent compound Thieno(2,3-c)isoquinolin-5(4H)-one is limited. This guide provides a comprehensive framework based on the properties of its derivatives and established methodologies for characterizing similar heterocyclic compounds. The experimental protocols detailed herein are representative and should be adapted for specific research needs.

Executive Summary

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives are a class of heterocyclic compounds of significant interest, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), with potential applications in treating ischemia and other conditions.[1][2][3] A thorough understanding of their physicochemical properties, especially solubility and stability, is paramount for successful drug development, from early-stage screening to formulation. Low solubility can impede in vitro testing and lead to poor bioavailability, while instability can compromise shelf-life and therapeutic efficacy.[4][5][6] This technical guide outlines the critical aspects of solubility and stability testing for this compound class, providing detailed experimental protocols and a foundational understanding of their potential behavior.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. For drug discovery and development, both kinetic and thermodynamic solubility are important parameters.

Types of Solubility Measurements

-

Kinetic Solubility: This is the concentration of a compound in solution at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[5][6][7] It is a high-throughput method commonly used in the early stages of drug discovery.[5]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[8][9] It is a lower-throughput but more accurate measurement, crucial for later-stage development and formulation.[5][9][10]

The following diagram illustrates the conceptual relationship between these two key solubility measurements.

Caption: Relationship between Kinetic and Thermodynamic Solubility.

Experimental Protocols for Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.[4][5][6]

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

-

Test compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

UV-Vis spectrophotometer or LC-MS/MS system

-

Solubility filter plates

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[11]

-

Separation of Undissolved Compound: Filter the samples using a solubility filter plate or subject the plate to high-speed centrifugation to pellet any precipitate.[4][5][6]

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS against a calibration curve.[4][5]

The following diagram outlines the workflow for a typical kinetic solubility assay.

Caption: Workflow for Kinetic Solubility Assay.

This protocol is based on the gold-standard shake-flask method.[9][10]

Objective: To determine the equilibrium solubility of a test compound.

Materials:

-

Solid (crystalline) test compound

-

Chosen solvent (e.g., water, PBS, simulated gastric/intestinal fluid)

-

Vials with screw caps

-

Incubator shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE filters)

-

Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Addition of Excess Compound: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an incubator shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the liquid phase.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent for analysis.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Stability Profile

Assessing the intrinsic stability of Thieno(2,3-c)isoquinolin-5(4H)-one is crucial for determining its storage requirements, shelf-life, and potential degradation pathways. Forced degradation, or stress testing, is employed to accelerate this process.[12]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[13] The goal is to identify potential degradation products and pathways.[13]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C) |

| Neutral Hydrolysis | Water or buffer at pH 7, elevated temperature (e.g., 60°C) |

| Oxidation | 3% H₂O₂ at room temperature |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines) |

| Thermal | Dry heat at elevated temperatures (e.g., 70°C/75% RH)[14] |

Experimental Protocol for Forced Degradation

Objective: To evaluate the stability of the test compound under various stress conditions and identify major degradation products.

Materials:

-

Test compound

-

Solvents (acetonitrile, water, methanol)

-

Stress agents: HCl, NaOH, H₂O₂

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Application of Stress:

-

Hydrolysis: To separate aliquots of the sample solution, add an equal volume of 0.2 M HCl (for acid), 0.2 M NaOH (for base), or water (for neutral). Incubate at room temperature or elevated temperatures, monitoring at various time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Oxidation: Add a specified volume of H₂O₂ (e.g., to achieve a final concentration of 3%) to the sample solution. Store protected from light at room temperature and monitor over time.

-

Photostability: Expose the solid compound and its solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal: Store the solid compound in an oven at a high temperature (e.g., 70°C) and monitor over time.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector helps in assessing peak purity, while an MS detector aids in the identification of degradation products.

The following diagram shows a logical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Biological Context: PARP Inhibition

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives are recognized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][3] PARP is a key enzyme in the DNA damage response pathway, particularly for single-strand breaks. Its inhibition in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) can lead to cell death through a mechanism known as synthetic lethality.[15]

The diagram below illustrates the general principle of PARP's role in DNA repair and the effect of its inhibition.

Caption: Role of PARP in DNA Repair and Impact of Inhibition.

Conclusion

While specific quantitative data for Thieno(2,3-c)isoquinolin-5(4H)-one remains elusive in public literature, this guide provides the necessary framework for its comprehensive physicochemical characterization. By employing the detailed protocols for kinetic and thermodynamic solubility, alongside a systematic approach to forced degradation studies, researchers can generate the critical data needed to advance this promising class of compounds through the drug development pipeline. A thorough understanding of solubility and stability will be instrumental in unlocking the full therapeutic potential of Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. US7825129B2 - Thieno[2,3-c] isoquinolines for use as inhibitors of PARP - Google Patents [patents.google.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

Thieno(2,3-c)isoquinolin-5(4H)-one: A Privileged Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The thieno(2,3-c)isoquinolin-5(4H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a versatile pharmacological profile. This document provides a comprehensive technical overview of its potential therapeutic applications, focusing on the key mechanisms of action, quantitative biological data, and detailed experimental methodologies. The primary therapeutic avenues explored are oncology, through potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin polymerization, and neuroprotection, also linked to PARP-1 inhibition. Evidence also suggests nascent potential in anti-inflammatory and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Core Therapeutic Applications

The thieno(2,3-c)isoquinolin-5(4H)-one scaffold has been identified as a "privileged structure" due to its ability to interact with multiple biological targets. The primary areas of therapeutic promise are detailed below.

Anticancer Activity

Derivatives of thieno(2,3-c)isoquinolin-5(4H)-one have demonstrated significant antiproliferative effects across a range of human cancer cell lines. Two primary mechanisms of action have been elucidated:

-

PARP-1 Inhibition: The thieno(2,3-c)isoquinolin-5(4H)-one core is a recognized building block for potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality and targeted cancer cell death.

-

Tubulin Polymerization Inhibition: Certain derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to the arrest of the cell cycle in the G2/M phase, triggering apoptosis in rapidly dividing cancer cells. Studies suggest that these compounds may bind to the colchicine-binding site on tubulin.

Neuroprotection

The role of PARP-1 is not limited to oncology. Excessive activation of PARP-1 is a key event in the progression of neuronal damage following ischemic events, such as a stroke. The overactivation of PARP-1 depletes cellular NAD+ and ATP, leading to energy failure and cell death. Potent thieno(2,3-c)isoquinolin-5(4H)-one-based PARP-1 inhibitors have been shown to possess significant neuroprotective properties in preclinical models of cerebral ischemia.[1]

Other Potential Applications

While less explored, the broader class of thieno-isoquinolines and related heterocycles has shown preliminary evidence of:

-

Anti-inflammatory Activity: Given the involvement of PARP-1 in inflammatory processes, inhibitors based on this scaffold may offer therapeutic potential for inflammatory disorders.

-

Antimicrobial Activity: Some derivatives of the related tetrahydrothieno[2,3-c]isoquinoline scaffold have demonstrated activity against various bacterial strains.

Data Presentation: Biological Activity

The following tables summarize the quantitative data for the biological activity of various thieno(2,3-c)isoquinolin-5(4H)-one derivatives and related structures.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

| Compound ID | R-Group Modification | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 6i | Thiomorpholine substituent | HSC3 (Head and Neck) | MTT | 10.8 | [2] |

| T47D (Breast) | MTT | 11.7 | [2] | ||

| RKO (Colorectal) | MTT | 12.4 | [2] | ||

| MCF7 (Breast) | MTT | 16.4 | [2] | ||

| 6a | Unspecified | HSC3 (Head and Neck) | MTT | 14.5 | [2] |

| RKO (Colorectal) | MTT | 24.4 | [2] |

Table 2: Tubulin Polymerization Inhibition

| Compound ID | R-Group Modification | Assay Type | IC50 (µM) | Reference |

| 5b | C7-Acetyl, p-halo-substitution on C6-Phenyl | Tubulin Inhibition | 71 | [3] |

Table 3: Antimicrobial Activity of Tetrahydrothieno[2,3-c]isoquinoline Derivatives

| Compound ID | R-Group Modification | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a | Pyrrolyl-acetyl | Bacillus cereus | 7.0 - 9.0 | [4] |

| Staphylococcus aureus | 8.0 - 9.0 | [4] | ||

| 6 | Chalcone derivative of 5a | Bacillus cereus | 7.0 - 9.0 | [4] |

| Staphylococcus aureus | 8.0 - 9.0 | [4] | ||

| 7b | Chalcone derivative of 5a | Bacillus cereus | 7.0 - 9.0 | [4] |

| Staphylococcus aureus | 8.0 - 9.0 | [4] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of thieno(2,3-c)isoquinolin-5(4H)-one derivatives can be attributed to their interaction with key cellular signaling pathways.

PARP-1 Inhibition and Synthetic Lethality in Cancer

References

- 1. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, a significant heterocyclic scaffold. This compound serves as a crucial building block in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are valuable in anti-ischemic agent research.[1][2][3] The following sections detail both batch and continuous flow synthesis methodologies, offering a comparative overview of the two approaches.

Comparative Synthesis Data

The synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one typically involves a multi-step process. The key steps include a Suzuki coupling reaction to form 3-phenylthiophene-2-carboxylic acid, which is then converted to an acyl azide and subsequently cyclized via a thermal Curtius rearrangement.[1][2][3] A comparison of the reported overall yields for different synthesis approaches is summarized below.

| Synthesis Method | Overall Yield | Key Reagents and Reactions | Notes |

| Batch Synthesis | 33% | Suzuki coupling, acyl azide formation, thermal Curtius rearrangement. | This method is reported to have limitations, including moderate overall yield, the use of hazardous reagents, laborious protocols, and time-consuming work-up and purification procedures.[3] |

| Continuous Flow | High Yield | Suzuki coupling, acyl azide formation, thermal Curtius rearrangement, all performed in a continuous flow system. | This modern approach offers a more efficient, safer, and easily scalable process for the large-scale preparation of the target compound with high yield and quality.[1][2] |

Experimental Protocols

Protocol 1: Batch Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one

This protocol is based on the traditional batch synthesis approach.

Step 1: Suzuki Coupling to Synthesize 3-phenylthiophene-2-carboxylic acid

-

This initial step involves a palladium-catalyzed cross-coupling reaction between a thiophene derivative and a phenylboronic acid derivative to yield the intermediate, 3-phenylthiophene-2-carboxylic acid.

Step 2: Acyl Azide Formation

-

The 3-phenylthiophene-2-carboxylic acid is then converted into the corresponding acyl azide. This transformation is a crucial step to prepare the molecule for the subsequent rearrangement.

Step 3: Thermal Curtius Rearrangement

-

The acyl azide intermediate undergoes a thermal Curtius rearrangement, which leads to the cyclization and formation of the final product, Thieno(2,3-c)isoquinolin-5(4H)-one.[3]

Protocol 2: Continuous Flow Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one

This protocol outlines a more efficient, multistep continuous flow synthesis.[1][2]

Step 1: Suzuki Coupling in Flow

-

A solution of the appropriate thiophene precursor and phenylboronic acid is continuously pumped through a heated reactor coil in the presence of a palladium catalyst to produce 3-phenylthiophene-2-carboxylic acid.

Step 2: Acyl Azide Formation in Flow

-

The output stream from the first step containing 3-phenylthiophene-2-carboxylic acid is directly mixed with a reagent stream for the formation of the acyl azide. This reaction is also carried out in a continuous flow reactor.

Step 3: Thermal Curtius Rearrangement in Flow

-

The stream containing the acyl azide is then passed through a heated reactor to induce the thermal Curtius rearrangement and cyclization, yielding the desired Thieno(2,3-c)isoquinolin-5(4H)-one. This method allows for multigram scale production with high yield and quality.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for producing Thieno(2,3-c)isoquinolin-5(4H)-one.

Caption: Synthetic pathway for Thieno(2,3-c)isoquinolin-5(4H)-one.

References

Continuous Flow Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, a key intermediate in the development of Poly(ADP-ribose) polymerase (PARP-1) inhibitors. The protocols outlined below are based on a multi-gram scale synthesis, demonstrating a significant improvement in yield and safety compared to traditional batch methods.

Introduction

Thieno(2,3-c)isoquinolin-5(4H)-one (TIQ-A) is a crucial scaffold for the synthesis of potent PARP-1 inhibitors, which have a wide range of therapeutic applications, including in the treatment of cancer, inflammation, and neurodegenerative diseases. Traditional batch synthesis of this compound suffers from low yields (around 33%), hazardous reagents, and laborious work-up procedures. The continuous flow methodology presented here offers a safer, more efficient, and scalable alternative, achieving a 50% overall yield with a significant reduction in manual handling and reaction time.

Overall Synthesis Workflow

The continuous flow synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one is a three-step process, beginning with a Suzuki coupling, followed by the formation of an acyl azide, and culminating in a thermal Curtius rearrangement and cyclization.

Application Notes and Protocols for the Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the pharmacologically significant Thieno(2,3-c)isoquinolin-5(4H)-one scaffold. The described methodology utilizes a key Suzuki coupling reaction followed by a Curtius rearrangement, a pathway that has been successfully employed in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] This document offers comprehensive experimental procedures, data presentation, and workflow visualizations to aid in the replication and adaptation of this synthesis.

Introduction

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Notably, they form the core structure of potent inhibitors of PARP enzymes, which are crucial targets in cancer therapy. The synthesis of this scaffold often involves a multi-step sequence, with the carbon-carbon bond formation between a thiophene and a phenyl ring being a critical transformation. The Suzuki-Miyaura cross-coupling reaction is an effective and widely used method for achieving this transformation due to its mild reaction conditions and high functional group tolerance.

This protocol outlines a robust and scalable synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, commencing with a Suzuki coupling to furnish a key carboxylic acid intermediate, which is subsequently cyclized to the target molecule.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

-

Suzuki Coupling: A palladium-catalyzed cross-coupling of 3-bromothiophene-2-carboxylic acid with phenylboronic acid to yield 3-phenylthiophene-2-carboxylic acid.

-

Cyclization via Curtius Rearrangement: The resulting carboxylic acid is converted to an acyl azide, which then undergoes a thermal Curtius rearrangement and subsequent intramolecular cyclization to afford the final Thieno(2,3-c)isoquinolin-5(4H)-one product.[1]

Below is a visual representation of the overall synthetic workflow.

Caption: Overall synthetic workflow for Thieno(2,3-c)isoquinolin-5(4H)-one.

Experimental Protocols

Stage 1: Suzuki Coupling for the Synthesis of 3-Phenylthiophene-2-carboxylic acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromothiophene-2-carboxylic acid and phenylboronic acid.

Materials:

-

3-Bromothiophene-2-carboxylic acid

-

Phenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromothiophene-2-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.

-

Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the reaction mixture.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-phenylthiophene-2-carboxylic acid by recrystallization or column chromatography.

Stage 2: Cyclization to Thieno(2,3-c)isoquinolin-5(4H)-one via Curtius Rearrangement

This protocol details the conversion of 3-phenylthiophene-2-carboxylic acid to the final product through a Curtius rearrangement.

Materials:

-

3-Phenylthiophene-2-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Dowtherm A (or other high-boiling point solvent)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Add diphenylphosphoryl azide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 2-3 hours to form the acyl azide intermediate.

-

In a separate flask, heat Dowtherm A to 240-250 °C.

-

Slowly add the acyl azide solution to the hot Dowtherm A. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, maintain the temperature for an additional 30-60 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent.

-

The crude Thieno(2,3-c)isoquinolin-5(4H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Please note that yields are highly dependent on reaction scale and purification efficiency.

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Suzuki Coupling | 3-Bromothiophene-2-carboxylic acid, Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/Water | 80-90 | 12-16 | 75-90 |

| Cyclization | 3-Phenylthiophene-2-carboxylic acid | DPPA, TEA | Toluene, Dowtherm A | 100-110 (azide formation), 240-250 (cyclization) | 3-5 | 60-80 |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

Caption: Logical flow of the Thieno(2,3-c)isoquinolin-5(4H)-one synthesis.

Conclusion

The presented protocols provide a detailed guide for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one. The use of a Suzuki coupling reaction offers an efficient means to construct the key bi-aryl linkage. These application notes are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of this important heterocyclic scaffold for applications in drug discovery and development. Careful execution of these steps, with appropriate monitoring and purification, should lead to the successful synthesis of the target compound.

References

Palladium-Catalyzed Synthesis of "Thieno(2,3-c)isoquinolin-5(4H)-one" Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives, a class of compounds showing significant potential in drug discovery, notably as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). The methodologies presented focus on efficient synthetic routes, with a particular emphasis on palladium-catalyzed reactions that enable the construction of this valuable heterocyclic scaffold.

Introduction

The Thieno(2,3-c)isoquinolin-5(4H)-one core is a key pharmacophore found in a variety of biologically active molecules. Its rigid, planar structure allows for effective interaction with biological targets. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against PARP-1, an enzyme critically involved in DNA repair and a validated target in oncology. The synthesis of this core structure and its analogs is therefore of high interest to the medicinal chemistry and drug development community. While various synthetic routes have been developed, palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the construction of the necessary precursors and for the potential cyclization to form the core structure itself.